molecular formula C16H21ClN2O4S B2665218 2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1798460-88-4

2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2665218
CAS No.: 1798460-88-4
M. Wt: 372.86
InChI Key: DUVFJDWZPCXRGT-UHFFFAOYSA-N
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Description

2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted aromatic compounds.

Scientific Research Applications

2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of neurological disorders and inflammation.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity and potential therapeutic effects.

Properties

IUPAC Name

2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c1-18-15(20)11-24(22,23)13-6-8-19(9-7-13)16(21)10-12-4-2-3-5-14(12)17/h2-5,13H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVFJDWZPCXRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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